Streptolidine Dihydrochloride
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Description
Streptolidine Dihydrochloride is a compound with the molecular formula C₆H12N₄O₃ • 2 (HCl) and a molecular weight of 261.11 . It is an amino acid isolated from the hydrolyzate of the Streptomyces antibiotics streptothricin and streptolin .
Synthesis Analysis
The biosynthesis of streptolidine involves two unexpected intermediates produced by a dihydroxylase and a cyclase through unusual mechanisms . A convergent, diversity-enabling total synthesis of the natural product streptothricin F has been achieved . Key features of this synthesis include a Burgess reagent-mediated 1,2-anti-diamine installation, diastereoselective azidation of a lactam enolate, and a mercury (ii) chloride-mediated desulfurization-guanidination .
Molecular Structure Analysis
The molecular structure of Streptolidine Dihydrochloride is complex and involves a bicyclic streptolidine . The structure can be analyzed using techniques such as X-ray diffraction , which provides insights into the powder structure of the compound.
Chemical Reactions Analysis
The chemical reactions involving Streptolidine Dihydrochloride are complex and involve multiple steps. For example, the TRAP test is based on the antioxidants’ capacity to inhibit the reaction between peroxyl radicals and a target molecule . More detailed analysis would require specific experimental data.
Physical And Chemical Properties Analysis
Streptolidine Dihydrochloride has a molecular weight of 261.11 . Other physical and chemical properties such as solubility, melting point, and boiling point are not explicitly mentioned in the search results. These properties can be determined through experimental methods .
Scientific Research Applications
Antibiotic Properties
Streptolidine Dihydrochloride is part of the streptothricin antibiotics, which were among the first antibiotics to be discovered . These antibiotics have been found in many natural product screens and are known for their antimicrobial properties .
Combatting Antimicrobial-Resistant Infections
The increasing rates of antibiotic resistance have led to a re-evaluation of streptothricin antibiotics’ clinical potential . They may play a role in countering so-called super-bugs .
Potential for New Resistance Mechanisms
There is a focus on the potential for new resistance mechanisms and determinants to emerge with the potential widespread clinical adoption of this antibiotic class .
4. Effective Against Highly Drug-Resistant Gram-Negative Bacteria Streptothricin F, a component of the streptothricin natural product mixture, has been found to be effective against highly drug-resistant gram-negative bacteria . It interacts with the 30S subunit of the 70S ribosome .
5. Potential Therapeutic for Drug-Resistant Gram-Negative Pathogens Based on its unique and promising activity, the streptothricin scaffold, which includes Streptolidine Dihydrochloride, deserves further preclinical exploration as a potential therapeutic for drug-resistant, gram-negative pathogens .
properties
{ "Design of the Synthesis Pathway": "The synthesis of Streptolidine Dihydrochloride involves the condensation of 3-methyl-2-butenal with glycine followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "3-methyl-2-butenal", "Glycine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: Condensation of 3-methyl-2-butenal with glycine in the presence of sodium hydroxide to form N-(3-methyl-2-butenyl)glycine", "Step 2: Reduction of N-(3-methyl-2-butenyl)glycine with sodium borohydride to form N-(3-methyl-2-butanyl)glycine", "Step 3: Cyclization of N-(3-methyl-2-butanyl)glycine with hydrogen chloride gas to form 3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole", "Step 4: Methylation of 3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with methanol and hydrochloric acid to form Streptolidine", "Step 5: Formation of Streptolidine Dihydrochloride by treating Streptolidine with hydrochloric acid in methanol and acetic acid" ] } | |
CAS RN |
37774-01-9 |
Product Name |
Streptolidine Dihydrochloride |
Molecular Formula |
C₆H₁₄Cl₂N₄O₃ |
Molecular Weight |
261.11 |
synonyms |
[4S-[4α,5β(S*)]]-2-Amino-5-(2-amino-1-hydroxyethyl)-4,5-dihydro-1H-imidazole-4-carboxylic Acid; (4S,5S)-2-Amino-5-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydro-1H-imidazole-4-carboxylic Acid; _x000B_2-Amino-5-(2-amino-1-hydroxyethyl)-2-imidazoline-4-carboxylic |
Origin of Product |
United States |
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